2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol
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Overview
Description
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol is an organic compound that features a trifluorophenyl group and a prop-2-ynylamino group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol typically involves the following steps:
Formation of the Prop-2-ynylamino Group: This can be achieved by reacting propargylamine with an appropriate precursor.
Introduction of the Trifluorophenyl Group:
Formation of the Ethanol Backbone: The final step involves the formation of the ethanol backbone, which can be achieved through a reduction reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol would depend on its specific applications. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Prop-2-ynylamino)-2-(4-fluorophenyl)ethanol: Similar structure but with a single fluorine atom.
2-(Prop-2-ynylamino)-2-(3,5-difluorophenyl)ethanol: Contains two fluorine atoms instead of three.
2-(Prop-2-ynylamino)-2-(3,4-difluorophenyl)ethanol: Another variant with two fluorine atoms.
Uniqueness
The presence of three fluorine atoms in the trifluorophenyl group of 2-(Prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol may confer unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
2-(prop-2-ynylamino)-2-(3,4,5-trifluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-2-3-15-10(6-16)7-4-8(12)11(14)9(13)5-7/h1,4-5,10,15-16H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRSYRTCNYJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(CO)C1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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